molecular formula C17H23N3O4S B5662697 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide

1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide

Cat. No. B5662697
M. Wt: 365.4 g/mol
InChI Key: BNTHUPVTJMFSMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves various chemical processes. For example, benzamide derivatives with piperidine structures have been synthesized and evaluated for their activities in different domains. Although specific methods for the synthesis of 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide are not directly mentioned, the synthesis of similar compounds often involves nucleophilic substitution reactions, amide formation, and cyclization steps, which could be relevant for its synthesis (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide, like benzamide derivatives, is characterized by the presence of the piperidine ring, which is a common feature in these molecules. The piperidine ring can adopt different conformations, influencing the overall molecular geometry and properties of the compounds. The structural analysis often involves X-ray crystallography or NMR techniques to determine the precise arrangement of atoms within the molecule and how this affects its reactivity and interactions (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of piperidine-based compounds are influenced by their functional groups and molecular structure. For instance, modifications at the piperidine nitrogen or the introduction of different substituents can significantly impact their chemical behavior and biological activity. Such compounds have been explored for various biological effects, demonstrating how structural changes can lead to different outcomes in chemical reactivity and interaction with biological targets (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of compounds similar to 1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]-4-piperidinecarboxamide, such as solubility, melting point, and stability, are essential for their practical applications and handling. These properties are determined by the molecular structure and can be influenced by factors like the presence of specific functional groups or the overall molecular shape. Understanding these properties is crucial for the development and application of these compounds in various fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other molecules, are key to understanding the potential applications and safety of these compounds. For piperidine-based compounds, these properties can vary widely depending on the specific substituents and structural configuration, affecting their potential use in pharmaceuticals, materials science, and other areas (Sugimoto et al., 1990).

properties

IUPAC Name

1-[4-(1,1-dioxothiazinan-2-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c18-16(21)13-7-10-19(11-8-13)17(22)14-3-5-15(6-4-14)20-9-1-2-12-25(20,23)24/h3-6,13H,1-2,7-12H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTHUPVTJMFSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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